molecular formula C13H10N2O B175554 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 5814-41-5

5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Cat. No. B175554
Key on ui cas rn: 5814-41-5
M. Wt: 210.23 g/mol
InChI Key: KVVFXAAMMFTLGN-UHFFFAOYSA-N
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Patent
US05595989

Procedure details

To a solution of 11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine (10 g, 0.048 mol, Synthesis, (1985), 550) in dry dimethylformamide (100 ml) kept under an atmosphere of nitrogen, sodium hydride (2.1 g, 0.052 mol, 60% dispersion in oil) was added, and the reaction mixture was stirred for 1.5 h. Iodomethane (3.27 ml, 0.052 mol) was slowly added keeping the temperature below 30° C. and the mixture was stirred overnight. The reaction mixture was quenched with saturated ammonium chloride (20 ml) and poured onto ice water (300 ml). The solid was filtered off and washed with plenty of water and dried. This yielded 10.4 g of crude 10-methyl-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine which was recrystallised from methanol (200 ml), to give 6.7 g (63%) of 10-methyl-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine. M.p. 210°-211° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3.27 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[NH:5][C:4]2[CH:13]=[CH:14][CH:15]=[CH:16][C:3]1=2.[H-].[Na+].I[CH3:20]>CN(C)C=O>[CH3:20][N:8]1[C:2](=[O:1])[C:3]2[CH:16]=[CH:15][CH:14]=[CH:13][C:4]=2[NH:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C1C2=C(NC3=C(N1)C=CC=C3)C=CC=C2
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.27 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated ammonium chloride (20 ml)
ADDITION
Type
ADDITION
Details
poured onto ice water (300 ml)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with plenty of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This yielded 10.4 g of crude 10-methyl-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine which was recrystallised from methanol (200 ml)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1C2=C(NC3=C(C1=O)C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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